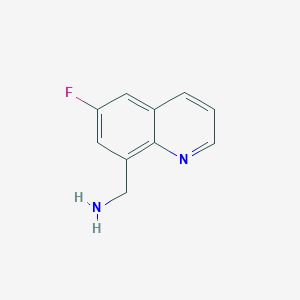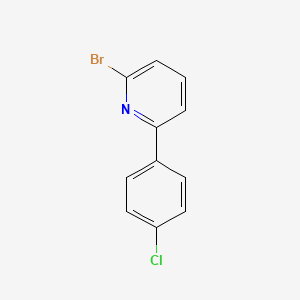
2-Bromo-6-(4-chlorophenyl)pyridine
Übersicht
Beschreibung
“2-Bromo-6-(4-chlorophenyl)pyridine” is a chemical compound with the CAS Number: 1374665-27-6 . It has a molecular weight of 268.54 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-bromo-6-(4-chlorophenyl)pyridine . The InChI Code is 1S/C11H7BrClN/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 268.54 . The storage temperature is 4 degrees Celsius .The safety information includes that it should be stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Hierarchical Polymerization
2-Bromo-6-(4-chlorophenyl)pyridine: has been utilized in the hierarchical polymerization process. This compound, due to its functional groups, can be deposited on the surface of bulk insulators like calcite at room temperature, which facilitates the polymerization process . This application is significant in materials science, where controlled polymerization is crucial for creating advanced materials with specific properties.
Synthesis of 2-Pyridones
The compound plays a role in the synthesis of 2-pyridones , which are important heterocycles with applications in biology, natural compounds, dyes, and fluorescent materials . The versatility of 2-pyridones makes this application particularly valuable in chemical research and industrial processes.
Cross-Coupling Reactions
2-Bromo-6-(4-chlorophenyl)pyridine: serves as a building block in various cross-coupling reactions. These reactions are fundamental in organic synthesis, allowing for the formation of complex molecules through the creation of carbon-nitrogen bonds . This application is widely used in pharmaceutical research and development.
Biological Activity Studies
The structural motif of 2-Bromo-6-(4-chlorophenyl)pyridine is found in molecules that exhibit biological activities. For instance, derivatives of this compound have been synthesized and tested for antiproliferative and antiviral activities, showcasing its potential in medicinal chemistry .
Development of Fluorescent Materials
Due to its structural features, 2-Bromo-6-(4-chlorophenyl)pyridine can be used in the development of fluorescent materials. These materials have applications in bioimaging and sensors, where fluorescence is a key property for detection and visualization .
Catalysis
This compound is also involved in catalytic processes, particularly in reactions that require a catalyst to facilitate the synthesis of other pyridine derivatives. The presence of bromo and chlorophenyl groups makes it a suitable candidate for catalytic roles in chemical reactions .
Eigenschaften
IUPAC Name |
2-bromo-6-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZYRMXTNVWERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(4-chlorophenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



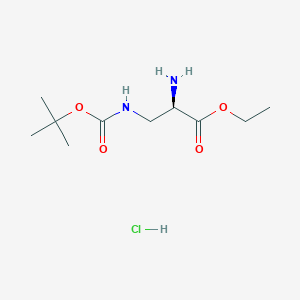
![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)

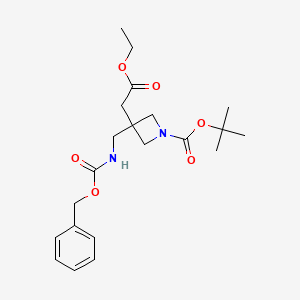
![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)
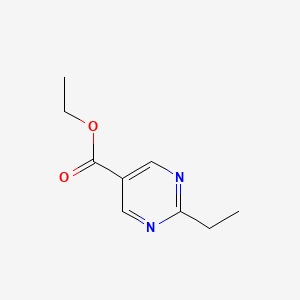


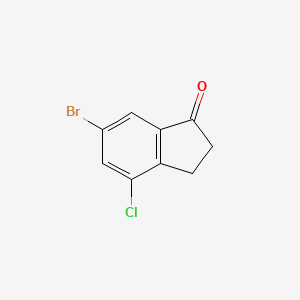

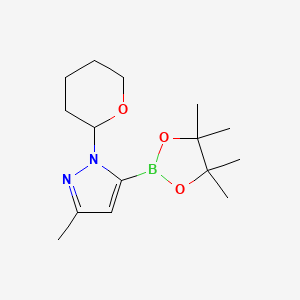
![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)
